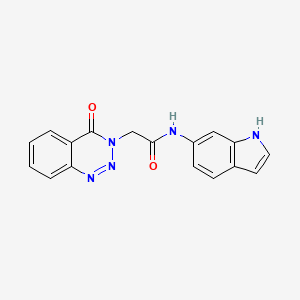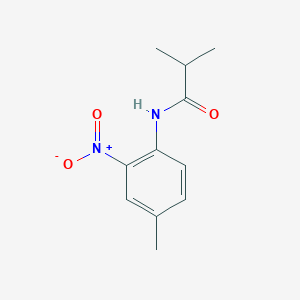![molecular formula C17H21FN4O2 B11023559 6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11023559.png)
6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and methoxy groups on the phenyl ring, along with the piperazine moiety, contributes to its unique chemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: Starting with a suitable pyridazine precursor, the core structure is formed through cyclization reactions.
Introduction of the Fluoro and Methoxy Groups: The phenyl ring is functionalized with fluorine and methoxy groups using electrophilic aromatic substitution reactions.
Attachment of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often involving alkylation or acylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, solvent, and catalysts are optimized to maximize yield and purity.
Scale-Up Processes: Techniques such as continuous flow chemistry and batch reactors are employed to produce the compound on a larger scale.
Purification and Isolation: Methods like crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-chloro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
- 6-(2-fluoro-4-methylphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
- 6-(2-fluoro-4-methoxyphenyl)-2-[(4-ethylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
Uniqueness
The unique combination of the fluoro and methoxy groups on the phenyl ring, along with the piperazine moiety, distinguishes 6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one from other similar compounds. These structural features contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C17H21FN4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C17H21FN4O2/c1-20-7-9-21(10-8-20)12-22-17(23)6-5-16(19-22)14-4-3-13(24-2)11-15(14)18/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
WASPDQDTXMTXOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11023483.png)

![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B11023502.png)
![1-(1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11023507.png)

![N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}furan-2-carboxamide](/img/structure/B11023513.png)
![N-[3-(diethylamino)propyl]-3-fluorobenzamide](/img/structure/B11023515.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide](/img/structure/B11023529.png)
![4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11023534.png)


![3-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11023553.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B11023556.png)
